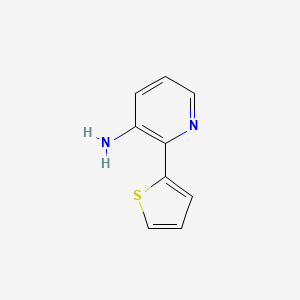

2-(Thiophen-2-yl)pyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(Thiophen-2-yl)pyridin-3-amine” is a chemical compound that contains a pyridine ring attached to a thiophene ring via an amine linkage . It’s part of a class of compounds that have been studied for their wide range of pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions . For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized, and their biological activities were evaluated .Molecular Structure Analysis

The molecular structure of “2-(Thiophen-2-yl)pyridin-3-amine” consists of a pyridine ring and a thiophene ring connected by an amine group . The molecular formula is C9H8N2S, and the molecular weight is 176.24 .Chemical Reactions Analysis

While specific chemical reactions involving “2-(Thiophen-2-yl)pyridin-3-amine” are not detailed in the available data, similar compounds have been involved in various synthesis reactions .Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “2-(Thiophen-2-yl)pyridin-3-amine”, organized into separate sections for clarity:

Organic Light-Emitting Devices (OLEDs) and Light-Emitting Electrochemical Cells (LECs)

Compounds similar to 2-(Thiophen-2-yl)pyridin-3-amine have been used as phosphorescent active materials in OLEDs and LECs. They serve as promising alternatives to heavy metal analogues due to their light-emitting properties .

Fluorescent Chemosensors

Derivatives of thiophene-pyridine conjugated compounds have potential applications as fluorescent chemosensors. Specifically, they can be used for the selective and specific detection of Fe 3+ ions, which is crucial in various biochemical and industrial processes .

Synthesis of Novel Derivatives

The compound serves as a starting material for synthesizing novel pyrimidine-2-thiol, pyrazole, and pyran derivatives. These derivatives have potential applications in pharmaceuticals and materials science .

Anti-inflammatory Agents

Thiophene nucleus-containing compounds exhibit various biological activities. Some derivatives act as anti-inflammatory agents, which could be explored further for therapeutic applications .

Donor-π-Acceptor Dyes

Pyridine derivatives, including those with thiophene groups, have been designed as donor-π-acceptor dyes. These compounds are used in electronic analyses due to their specific molecular orbital energies, which are crucial for electronic devices .

Future Directions

Mechanism of Action

Target of Action

Related compounds have shown a wide range of biological activities, suggesting that 2-(thiophen-2-yl)pyridin-3-amine may interact with multiple targets .

Mode of Action

It’s worth noting that related compounds have been shown to exhibit antioxidant and anti-inflammatory activities . This suggests that 2-(Thiophen-2-yl)pyridin-3-amine may interact with its targets to modulate these biological processes.

Biochemical Pathways

Related compounds have been associated with antioxidant and anti-inflammatory activities , suggesting that 2-(Thiophen-2-yl)pyridin-3-amine may influence pathways related to these processes.

Result of Action

Related compounds have been associated with antioxidant and anti-inflammatory activities , suggesting that 2-(Thiophen-2-yl)pyridin-3-amine may have similar effects.

properties

IUPAC Name |

2-thiophen-2-ylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-7-3-1-5-11-9(7)8-4-2-6-12-8/h1-6H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSMNLGUKZYWEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CS2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiophen-2-yl)pyridin-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1336182.png)

![4-chloro-5H-pyrimido[5,4-b]indole](/img/structure/B1336189.png)

![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)